molecular formula C10H12FN B030263 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 42835-89-2

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B030263
CAS RN: 42835-89-2
M. Wt: 165.21 g/mol
InChI Key: BDCCXYVTXRUGAN-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) is a compound that has been studied in various contexts, including its resolution and synthesis processes. It has been involved in studies focusing on its molecular structure, synthesis analysis, chemical reactions and properties, and its potential in various scientific applications.

Synthesis Analysis

FTHQ's synthesis involves multiple steps, including unusual phenomena during its resolution process. The resolution of FTHQ has been performed in several different solvents using tartaric acid derivatives as common acidic resolving agents. This process exhibited strong reaction kinetics and solvent dependence, leading to the proposal of an economic resolution process incorporating a racemization step (Bálint et al., 2002). Additionally, the optical resolution of FTHQ by supercritical fluid extraction using carbon dioxide has been explored, offering a method for separating enantiomers (Kmecz et al., 2001).

Molecular Structure Analysis

The molecular structure of FTHQ has been determined through various resolution methods, including its resolution with the N-phthaloyl derivative of the (R)-enantiomer and supercritical fluid extraction. These methods not only helped in enriching the enantiomeric mixture but also in understanding the molecular interactions and structure of FTHQ (Bálint et al., 2000).

Chemical Reactions and Properties

FTHQ has been used as an intermediate in the synthesis of various compounds. For instance, its reaction with triethylmethanetricarboxylate leads to the formation of complex molecules with potential antitubercular properties. This illustrates the compound's versatility and reactivity in chemical syntheses (Ukrainets et al., 2006).

Scientific Research Applications

  • Synthesis of Antibacterial Agents : It serves as a key intermediate in the synthesis of the antibacterial agent (S)-flumequine, through a process involving asymmetric hydrogenation of quinolines in water (Yang et al., 2014). Additionally, it's used in the synthesis of flumequine, providing a structural basis for its antibacterial properties (Bálint et al., 1999).

  • Pharmaceutical and Chemical Research : It's used in the synthesis of novel fused tetracyclic quinolonecarboxylic acids (Goff et al., 1994), and as a component in the creation of novel tetrahydroquinoline analogs for reducing intraocular pressure in rabbits (Pamulapati & Schoenwald, 2011).

  • Optical Resolution and Purification : It is subjected to supercritical fluid extraction using carbon dioxide for optical resolution and purification (Kmecz et al., 2001).

  • Catalysis and Organic Synthesis : It plays a role in catalytic reactions, such as in pH-regulated asymmetric transfer hydrogenation of quinolines (Wang et al., 2009), and in the synthesis of fluorinated quinolines and tetrahydroquinolines (Méndez & Kouznetsov, 2002).

  • Crystal Engineering : Organic fluorine, such as in 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, is used in crystal engineering to influence packing features in fluorine-substituted isoquinolines (Choudhury & Row, 2006).

Safety And Hazards

The safety information for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCCXYVTXRUGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962728
Record name 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

CAS RN

42835-89-2
Record name 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
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Record name 6-fluoro-1,2,3,4-tetrahydro-2-methylquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-FLUORO-1,2,3,4-TETRAHYDRO-2-METHYLQUINOLINE
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Synthesis routes and methods

Procedure details

4-Chloro-6-fluoroquinaldine was reduced with rhodium on carbon to give 6-fluoro-2-methyltetrahydroquinoline.
Quantity
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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Reactant of Route 6
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Citations

For This Compound
77
Citations
J Bálint, G Egri, V Kiss, A Gajáry, Z Juvancz… - Tetrahedron …, 2002 - Elsevier
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) was resolved in several different solvents by tartaric acid derivatives as the most common acidic resolving agents available in …
Number of citations: 34 www.sciencedirect.com
I Kmecz, B Simándi, J Bálint, E Székely… - Chirality: The …, 2001 - Wiley Online Library
6‐Fluoro‐2‐methyl‐1,2,3,4‐tetrahydroquinoline (FTHQ) enantiomers were separated by supercritical fluid extraction using carbon dioxide. Diastereoisomeric salts were formed from the …
Number of citations: 11 onlinelibrary.wiley.com
J Bálint, G Egri, G Vass, J Schindler, A Gajáry… - Tetrahedron …, 2000 - Elsevier
Racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) was resolved by the N-phthaloyl derivative of the (R)-enantiomer. The enantiomeric mixture was very effectively enriched …
Number of citations: 22 www.sciencedirect.com
DA Gruzdev, EN Chulakov, GL Levit, MA Ezhikova… - Tetrahedron …, 2013 - Elsevier
The acylative kinetic resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine, and their non-fluorinated analogues …
Number of citations: 34 www.sciencedirect.com
P Bouyssou, C Le Goff… - Journal of heterocyclic …, 1992 - Wiley Online Library
An original procedure to obtain substitution at the 7 or 5, 7 positions on 6‐halogenated tetrahydroquinaldines is described. The title products are a new class of precursors of quinolone …
Number of citations: 37 onlinelibrary.wiley.com
J Bálint, G Egri, E Fogassy, Z Böcskei, K Simon… - Tetrahedron …, 1999 - Elsevier
The antibacterial agent 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid (flumequine) was synthesized in optically active form from 6-fluoro-2-methyl-1,…
Number of citations: 54 www.sciencedirect.com
YA Sonawane, Y Zhu, JC Garrison… - ACS medicinal …, 2017 - ACS Publications
EPAC proteins are therapeutic targets for the potential treatment of cardiac hypertrophy and cancer metastasis. Several laboratories use a tetrahydroquinoline analog, CE3F4, to dissect …
Number of citations: 23 pubs.acs.org
EN Chulakov, LS Sadretdinova… - AIP Conference …, 2022 - pubs.aip.org
The acylative kinetic resolution of racemic 6-methoxy and 6-nitro-2-methyl-1, 2, 3, 4-tetrahydroquinolines with (S)-naproxen chloride proceeds with the predominant formation of (S, S)-…
Number of citations: 4 pubs.aip.org
CR Pamulapati, RD Schoenwald - Journal of pharmaceutical sciences, 2011 - Elsevier
Four new molecular entities, N‐ethyl‐1,4‐benzoxazine (MC1), 1‐ethyl‐6‐hydroxymethyl‐1,2,3,4‐tetrahydroquinoline (MC2), (R,S)‐1‐ethyl‐6‐fluoro‐2‐methyl‐1,2,3,4‐…
Number of citations: 2 www.sciencedirect.com
T Wang, LG Zhuo, Z Li, F Chen, Z Ding… - Journal of the …, 2011 - ACS Publications
Asymmetric hydrogenation of quinolines catalyzed by chiral cationic η 6 -arene–N-tosylethylenediamine–Ru(II) complexes have been investigated. A wide range of quinoline derivatives…
Number of citations: 351 pubs.acs.org

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